1,2-Diacetoxytetralin
Description
1,2-Diacetoxytetralin is a tetralin derivative featuring two acetoxy (-OAc) groups at the 1 and 2 positions of the fused bicyclic structure (tetralin: a bicyclic system comprising a benzene ring fused to a cyclohexane ring).
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(1-acetyloxy-1,2,3,4-tetrahydronaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H16O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
PWDTYDXUIYVSGG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC2=CC=CC=C2C1OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC2=CC=CC=C2C1OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 1,2-Diacetoxytetralin :
- Functional Groups : this compound replaces the epoxy and chlorine groups in 6-Chlor-1,2-epoxy-tetralin with acetoxy moieties. This substitution enhances solubility in polar solvents due to the ester groups.
- Reactivity : The acetoxy groups in this compound may undergo hydrolysis or transesterification more readily than the stable epoxy group in 6-Chlor-1,2-epoxy-tetralin.
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₁₄H₁₆O₄ | 248.27 | 1,2-diacetoxy | ~2.5* |
| 6-Chlor-1,2-epoxy-tetralin | C₁₀H₉ClO | 180.63 | 1,2-epoxy, 6-Cl | 2.8 (experimental) |
| 1,2-Diacetylethylene | C₆H₈O₂ | 112.13 | 1,2-diketone | ~0.5* |
*Estimated via QSPR models based on structural analogs .
2.2 Functional Group Analog: 1,2-Diacetylethylene
- Molecular Formula : C₆H₈O₂
- Synonyms: trans-1,2-Diacetylethylene, 3-hexene-2,5-dione (CAS 820-69-9) .
- Key Features :
- A linear diketone with conjugated double bonds, enabling resonance stabilization and reactivity in cycloaddition reactions.
Comparison with this compound :
- Solubility : 1,2-Diacetylethylene’s diketone groups confer higher polarity and water solubility compared to the ester-containing this compound.
- Applications : While 1,2-Diacetylethylene is used in polymer chemistry and as a ligand precursor, this compound’s bicyclic structure makes it more suitable for chiral synthesis or as a pro-drug scaffold.
2.3 Toxicity and Environmental Impact
- This compound: No direct toxicity data is available. However, acetoxy groups are generally less toxic than halogenated substituents (e.g., chlorine in 6-Chlor-1,2-epoxy-tetralin) but may hydrolyze to acetic acid, requiring careful handling .
- Regulatory Status : Analogous compounds like 1,2-Dichloroethane () highlight the importance of evaluating metabolites and environmental persistence.
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